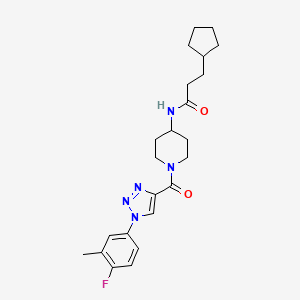
3-cyclopentyl-N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3-cyclopentyl-N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)propanamide is a synthetic molecule known for its diverse applications in scientific research. Its complex structure includes a triazole ring, a piperidine ring, and a fluoro-methyl-phenyl group, indicating its potential for various biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopentyl-N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)propanamide typically involves multiple steps:
Formation of the Triazole Ring: : Starting with azide and alkyne precursors, the triazole ring is formed via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, often referred to as a "click" reaction.
Piperidine Ring Integration: : The resulting triazole compound is then reacted with a piperidine derivative under conditions that favor nucleophilic substitution.
Fluoro-Methyl-Phenyl Group Introduction: : The compound is then further modified by incorporating the fluoro-methyl-phenyl group via a substitution reaction.
Cyclopentyl Group Addition: : Finally, the cyclopentyl group is introduced through an amidation reaction using appropriate reagents and catalysts.
Industrial Production Methods
In industrial settings, the production scale synthesis follows similar steps but utilizes optimized reaction conditions for yield and efficiency. Automated synthesisers and high-throughput techniques often streamline the process, ensuring consistency and quality in the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation at various sites, particularly at the piperidine ring or the aromatic fluoro-methyl-phenyl group.
Reduction: : Reduction reactions can target the triazole ring or the carbonyl group, leading to structurally distinct derivatives.
Substitution: : The aromatic fluoro-methyl-phenyl group can participate in electrophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: : Halogens, nucleophiles such as sodium methoxide (NaOMe).
Major Products Formed
Oxidation Products: : Hydroxylated derivatives, ketones.
Reduction Products: : Alcohols, amines.
Substitution Products: : Halogenated derivatives, alkyl-substituted compounds.
Applications De Recherche Scientifique
The compound finds extensive use in various fields due to its unique structural properties:
Chemistry: : As a building block for synthesizing more complex molecules.
Biology: : Studied for its potential interactions with biological macromolecules.
Medicine: : Evaluated for its pharmacological properties, particularly in receptor binding and enzyme inhibition.
Industry: : Used as an intermediate in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The compound exerts its effects primarily through interactions with specific molecular targets:
Molecular Targets: : The fluoro-methyl-phenyl group and the triazole ring enable the compound to bind to receptor sites and enzymes.
Pathways Involved: : It can modulate signaling pathways by inhibiting or activating enzymatic functions, leading to diverse biological responses.
Comparaison Avec Des Composés Similaires
Similar compounds include those with analogous triazole and piperidine structures, such as:
3-cyclopentyl-N-(1-(1-(4-chloro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)propanamide
3-cyclopentyl-N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)butanamide
Uniqueness: : The presence of the specific fluoro-methyl-phenyl group in the compound provides unique steric and electronic properties, distinguishing it from other similar molecules.
Hope this in-depth exploration serves your needs! If there's anything more specific you need to delve into, just let me know.
Propriétés
IUPAC Name |
3-cyclopentyl-N-[1-[1-(4-fluoro-3-methylphenyl)triazole-4-carbonyl]piperidin-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30FN5O2/c1-16-14-19(7-8-20(16)24)29-15-21(26-27-29)23(31)28-12-10-18(11-13-28)25-22(30)9-6-17-4-2-3-5-17/h7-8,14-15,17-18H,2-6,9-13H2,1H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDFRMPFGNINIET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)CCC4CCCC4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
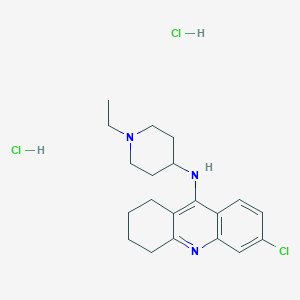
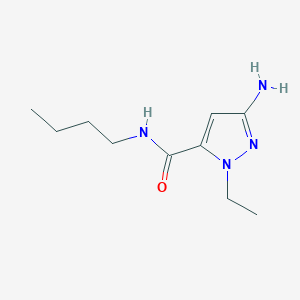
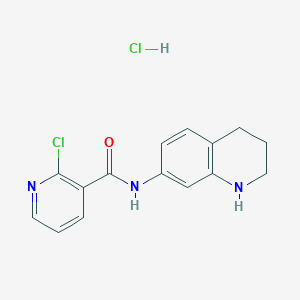
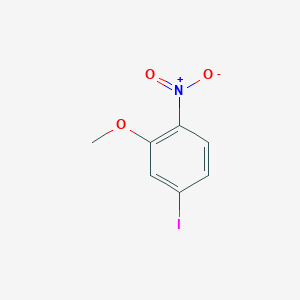
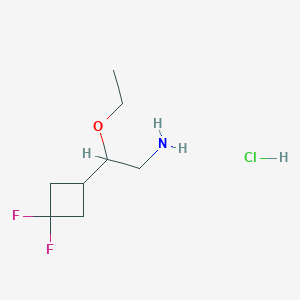
![2-(13-azapentacyclo[13.8.0.02,11.03,8.017,22]tricosa-1(23),2(11),3,5,7,9,15,17,19,21-decaen-13-yl)-N-(2-benzoylphenyl)acetamide](/img/structure/B2556126.png)
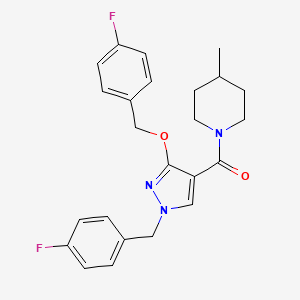
![N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]furan-2-carboxamide](/img/structure/B2556128.png)
![4-chloro-N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2556130.png)
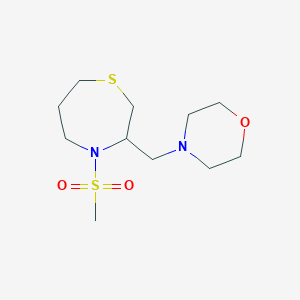
![2-chloro-6-fluoro-N-{[2-(piperidin-1-yl)pyrimidin-4-yl]methyl}benzamide](/img/structure/B2556133.png)
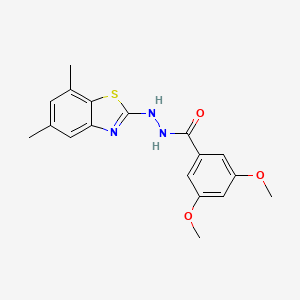
![tert-butyl 2-[N-(4-methylphenyl)3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido]acetate](/img/structure/B2556135.png)
![2-(4-benzylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2556136.png)
